molecular formula C19H20N2O4S B15097629 Diethyl 4,4'-(thiocarbonylbis(azanediyl))dibenzoate CAS No. 1429-24-9

Diethyl 4,4'-(thiocarbonylbis(azanediyl))dibenzoate

Cat. No.: B15097629
CAS No.: 1429-24-9
M. Wt: 372.4 g/mol
InChI Key: UNDXGNBJIAXWEM-UHFFFAOYSA-N
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Description

Diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate is an organic compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol This compound is known for its unique structure, which includes a thiocarbonyl group flanked by two benzene rings connected via azanediyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate typically involves the reaction of ethyl 4-aminobenzoate with thiophosgene. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions . The mixture is refluxed overnight, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to various effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate is unique due to its specific combination of ester and thiocarbonyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

1429-24-9

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-[(4-ethoxycarbonylphenyl)carbamothioylamino]benzoate

InChI

InChI=1S/C19H20N2O4S/c1-3-24-17(22)13-5-9-15(10-6-13)20-19(26)21-16-11-7-14(8-12-16)18(23)25-4-2/h5-12H,3-4H2,1-2H3,(H2,20,21,26)

InChI Key

UNDXGNBJIAXWEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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